The synthesis of golcadomide involves several steps, starting from precursor molecules such as Compound 5 and Compound 8. Here is a brief outline of the synthetic pathway:
These reactions involve multiple transformations, including nucleophilic substitution, reduction, and protection/deprotection sequences, culminating in the formation of golcadomide.
Golcadomide exhibits potent biological activity primarily through its interaction with the cereblon protein (CRBN). By binding to CRBN, it activates the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. These targets include DNA-binding proteins like Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial regulators of gene expression in hematopoietic cells. The inhibition of these proteins can lead to the activation of T-lymphocytes and the suppression of oncogenic pathways, making it effective against various cancers, particularly those involving aberrant immune responses .
As described above, the synthesis of golcadomide involves multi-step organic chemistry processes. Each step requires precise control over conditions such as temperature, solvent choice, and reactant stoichiometry. The complexity of the synthesis reflects the intricate structure of the final product, necessitating careful planning and execution to ensure high yields and purity.
Golcadomide has shown promising applications in treating blood-related malignancies, especially non-Hodgkin lymphoma, diffuse large B-cell lymphoma, primary mediastinal B-cell lymphoma, marginal zone B-cell lymphoma, unspecified B-cell lymphomas, follicular lymphoma, and relapsed or refractory chronic lymphocytic leukemia/small lymphocytic lymphoma. It is being investigated in combination therapies with rituximab and chemotherapy regimens like R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, prednisone) for enhanced efficacy and tolerability .
Studies have demonstrated that golcadomide interacts synergistically with other agents when combined in preclinical settings. For instance, investigations into combinations with BET inhibitors showed improved outcomes in models of diffuse large B-cell lymphoma (DLBC). Additionally, interactions between golcadomide and other CRBN modulators could provide insights into optimizing dosages and minimizing side effects while maximizing therapeutic benefits .
Several compounds share similarities with golcadomide due to their mechanism of action via CRBN modulation. Some of these similar compounds include:
By combining cutting-edge synthetic techniques with rigorous biological testing, researchers have been able to unlock the therapeutic potential of golcadomide hydrochloride, positioning it as a valuable asset in modern oncology treatments. Further studies will likely refine its application and enhance patient outcomes in the fight against aggressive blood cancers.
The industrial synthesis of golcadomide hydrochloride follows a well-defined multi-step synthetic route documented in United States Patent 20220324855 [1]. The synthesis begins with the preparation of ethyl 4-nitro-1,3-dioxo-isoindoline-2-carboxylate from 4-nitroisoindoline-1,3-dione using ethyl chloroformate and triethylamine at temperatures ranging from 0 to 22°C, achieving a yield of 59% [1]. This initial step establishes the isoindoline core structure that is essential for the final compound's biological activity.
The subsequent step involves the formation of tert-butyl (4S)-5-amino-4-(4-nitro-1,3-dioxoisoindolin-2-yl)-5-oxopentanoate using carbonyldiimidazole (CDI) and tert-butyl (4S)-4,5-diamino-5-oxopentanoate hydrochloride [1]. This reaction proceeds at 20-25°C over 1-16 hours, yielding 74-91% of the desired product. The stereochemical integrity is maintained throughout this transformation, which is crucial for the compound's therapeutic efficacy.
Hydrogenation represents a critical step in the synthetic pathway, where the nitro group is reduced to an amino group using 10% palladium on carbon under 50 pounds per square inch hydrogen pressure at 40-50°C for 16 hours [1]. This reduction achieves yields of 68-87% and requires careful control of reaction conditions to prevent over-reduction or catalyst poisoning. The resulting amino derivative serves as a key intermediate for subsequent functionalization.
The aldehyde coupling reaction utilizes trifluoroacetic acid and sodium cyanoborohydride to introduce the benzyl moiety containing the fluorine substituent [1]. This reductive amination proceeds at temperatures between 0-28°C over 2 hours, achieving a 74% yield. The reaction conditions must be carefully controlled to prevent side reactions and ensure selective formation of the desired product.
Morpholine substitution represents the penultimate step, where N,N-diisopropylethylamine and dimethyl sulfoxide facilitate the nucleophilic substitution reaction at 15-28°C over 16 hours, yielding 66% of the target intermediate [1]. This step introduces the morpholine ring system that contributes to the compound's pharmacological properties and solubility characteristics.
The final deprotection step employs benzenesulfonic acid under reflux conditions for 3 hours to remove the tert-butyl protecting group and simultaneously form the hydrochloride salt [1]. This transformation achieves yields ranging from 66-77% and provides the final golcadomide hydrochloride product with the required purity specifications for pharmaceutical applications.
| Reaction Step | Key Reagents | Temperature (°C) | Reaction Time (hours) | Yield (%) |
|---|---|---|---|---|
| Ethyl 4-nitro-1,3-dioxo-isoindoline-2-carboxylate synthesis | 4-nitroisoindoline-1,3-dione, ethyl chloroformate, TEA | 0-22 | 10 | 59 |
| tert-Butyl (4S)-5-amino-4-(4-nitro-1,3-dioxoisoindolin-2-yl)-5-oxopentanoate synthesis | CDI, tert-butyl (4S)-4,5-diamino-5-oxopentanoate HCl | 20-25 | 1-16 | 74-91 |
| Hydrogenation to amino derivative | 10% Pd/C, H2 (50 psi) | 40-50 | 16 | 68-87 |
| Aldehyde coupling reaction | TFA, sodium cyanoborohydride | 0-28 | 2 | 74 |
| Morpholine substitution | DIEA, DMSO | 15-28 | 16 | 66 |
| Final deprotection | Benzenesulfonic acid | Reflux | 3 | 66-77 |
The spectroscopic characterization of golcadomide hydrochloride employs multiple analytical techniques to confirm structural identity and purity [2] [3]. Proton nuclear magnetic resonance spectroscopy at 400 megahertz in deuterated dimethyl sulfoxide provides detailed structural confirmation through characteristic chemical shifts and coupling patterns. The spectrum displays distinctive signals including a singlet at δ 11.10 corresponding to the imide proton, a triplet at δ 7.54 with coupling constant 8.0 hertz assigned to the aromatic proton, and a double doublet at δ 5.07 with coupling constants 12.8 and 5.2 hertz corresponding to the chiral center proton [1].
Mass spectrometric analysis using electrospray ionization confirms the molecular weight and fragmentation pattern of golcadomide hydrochloride [2] [3]. The parent ion appears at mass-to-charge ratio 536.1 corresponding to the protonated molecular ion [M+H]+, confirming the molecular formula C28H31ClFN5O5 with a molecular weight of 572.03 daltons [2] [3]. The isotope pattern provides additional confirmation of the chlorine and fluorine content, while fragmentation studies reveal characteristic loss patterns consistent with the proposed structure.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, though specific chemical shift values are not detailed in the patent documentation [1]. This technique confirms the carbon framework and identifies the presence of carbonyl carbons, aromatic carbons, and aliphatic carbons consistent with the proposed structure.
High-performance liquid chromatography coupled with mass spectrometry serves as an additional validation tool, providing both separation and identification capabilities [1]. The retention time and mass spectral fragmentation pattern confirm the identity and purity of the synthesized compound, with purity levels consistently exceeding 98.91% [1].
Elemental analysis provides quantitative confirmation of the molecular composition, with calculated values of carbon 58.79%, hydrogen 5.46%, chlorine 6.20%, fluorine 3.32%, nitrogen 12.24%, and oxygen 13.98% [2]. These values correspond closely to the theoretical composition of golcadomide hydrochloride, confirming the chemical formula and salt formation.
| Analytical Method | Key Diagnostic Signals/Values | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 11.10 (s, 1H), 7.54 (t, 8.0 Hz, 1H), 5.07 (dd, 12.8, 5.2 Hz, 1H) | C28H31ClFN5O5 (HCl salt) | 572.03 |
| 13C NMR | Not specified in patent | C28H31ClFN5O5 | 572.03 |
| LCMS (ESI) | m/z 536.1 [M+H]+ | C28H31ClFN5O5 | 572.03 |
| HPLC Purity | 98.91-100.0% | N/A | N/A |
| Chiral Purity (SFC) | 97.2-99.9% ee | N/A | N/A |
| Elemental Analysis | C, 58.79; H, 5.46; Cl, 6.20; F, 3.32; N, 12.24; O, 13.98 | C28H31ClFN5O5 | 572.03 |
Chromatographic purity assessment of golcadomide hydrochloride employs multiple analytical platforms to ensure comprehensive characterization [4] [5]. High-performance liquid chromatography represents the primary analytical method, utilizing reversed-phase C18 columns with acetonitrile-water mobile phases containing acidic modifiers to achieve optimal separation [4]. The typical chromatographic conditions include flow rates of 1.0-1.2 milliliters per minute, ultraviolet detection at 254 nanometers, injection volumes of 10-20 microliters, and column temperatures maintained at 25-40°C [4].
The gradient elution program typically employs a linear increase from 10% to 90% organic solvent over 15-30 minutes, providing adequate resolution of golcadomide hydrochloride from potential impurities and degradation products [4]. Alternative mobile phase systems utilizing methanol-phosphate buffer combinations offer complementary selectivity for method development and validation purposes [4].
Supercritical fluid chromatography serves as the definitive method for chiral purity determination, achieving enantiomeric excess values consistently exceeding 97.2% [1]. This technique provides superior resolution of stereoisomers compared to conventional liquid chromatography methods and confirms the stereochemical integrity of the synthetic product [1].
Method validation parameters demonstrate excellent analytical performance, with specificity confirmed through peak purity analysis and forced degradation studies [4]. Linearity assessments typically span concentration ranges from 50% to 150% of target levels, with correlation coefficients exceeding 0.999 [4]. Precision studies, including repeatability and intermediate precision, consistently achieve relative standard deviation values below 2.0% [4].
Robustness testing evaluates the impact of minor variations in chromatographic parameters, including mobile phase composition, flow rate, and gradient program modifications [4]. These studies confirm method reliability across anticipated operational ranges and support routine quality control applications [4].
The analytical methods demonstrate excellent separation capability for related substances and degradation products, with resolution factors typically exceeding 2.0 between critical peak pairs [4]. Peak purity analysis using photodiode array detection confirms the absence of co-eluting impurities at the retention time of golcadomide hydrochloride [4].
| Parameter | Typical Conditions | Alternative Conditions |
|---|---|---|
| Mobile Phase | Acetonitrile/Water with acid modifier | Methanol/phosphate buffer |
| Column Type | C18 reversed-phase | C4 wide-pore for proteins |
| Flow Rate | 1.0-1.2 mL/min | 0.8-1.5 mL/min |
| Detection Wavelength | UV detection (typically 254 nm) | Multiple wavelength detection |
| Injection Volume | 10-20 μL | 5-50 μL |
| Column Temperature | 25-40°C | Room temperature to 50°C |
| Run Time | 15-30 minutes | 10-60 minutes |
| Gradient Program | Linear gradient 10-90% organic | Isocratic or multi-step gradient |